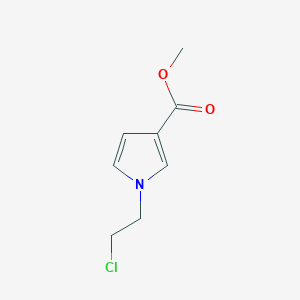

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate

CAS No.: 952182-31-9

Cat. No.: VC16939867

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952182-31-9 |

|---|---|

| Molecular Formula | C8H10ClNO2 |

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | methyl 1-(2-chloroethyl)pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3 |

| Standard InChI Key | YYRVQKUBYXEILS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(C=C1)CCCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate features a five-membered aromatic pyrrole ring substituted at the 1- and 3-positions. The nitrogen atom at position 1 bears a 2-chloroethyl group (-CH2CH2Cl), while position 3 is occupied by a methyl ester (-COOCH3). This arrangement introduces both electron-withdrawing (ester) and moderately electron-donating (chloroethyl) groups, creating a polarized π-system that influences reactivity .

Table 1: Fundamental Chemical Properties

The predicted physicochemical properties derive from computational models, as experimental determinations remain unpublished . The low pKa suggests weak acidity, likely associated with the NH group of the pyrrole ring, though alkylation at position 1 may modulate proton dissociation behavior.

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible synthetic routes emerge from analogous pyrrole syntheses:

-

Direct Alkylation: Reacting methyl 1H-pyrrole-3-carboxylate with 1-bromo-2-chloroethane under basic conditions to install the 2-chloroethyl group .

-

Friedel-Crafts Acylation: Introducing the ester group via acyl chloride intermediates, followed by chloroethyl substitution .

Experimental Protocols

While explicit procedures for this compound are scarce, a modified approach from methyl 1H-pyrrole-3-carboxylate bromination provides insights :

Example Procedure (Adapted from ):

-

Dissolve methyl 1H-pyrrole-3-carboxylate (3.06 g, 24.4 mmol) in anhydrous THF under nitrogen.

-

Add 1-bromo-2-chloroethane (3.5 equiv) and K2CO3 (2.5 equiv).

-

Reflux at 60°C for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Key Challenges:

-

Regioselectivity in N-alkylation vs. ring halogenation

Physicochemical Properties

Spectral Characterization

Though experimental spectra are unavailable, predicted features include:

-

¹H NMR:

-

IR Spectroscopy:

Solubility and Stability

Predicted solubility parameters align with similar esters:

-

DMSO: High solubility (>50 mg/mL)

-

Methanol: Moderate solubility (~20 mg/mL)

Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions due to the ester and chloroethyl groups.

Applications and Biological Relevance

Medicinal Chemistry

Pyrrole derivatives exhibit broad bioactivity:

-

DNA Gyrase Inhibition: Chlorinated pyrroles like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid show nanomolar IC50 values against bacterial gyrase B .

-

Antiviral Potential: Structural analogs interfere with viral capsid assembly, though specific data for this compound await validation .

Materials Science

The conjugated π-system enables applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume